molecular formula C13H15BrN2O4 B3058957 Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate CAS No. 93139-82-3

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate

Cat. No. B3058957
CAS RN: 93139-82-3
M. Wt: 343.17 g/mol
InChI Key: CSYLXXCNRLJAOZ-UHFFFAOYSA-N
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Description

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate, also known as BPH-715, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPH-715 belongs to the class of hydrazones, which are compounds that have a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O).

Scientific Research Applications

Pseudo-Michael Reaction and Spectroscopic Studies

The pseudo-Michael reaction of 2-hydrazinylidene-1-arylimidazolidines with diethyl ethoxymethylenemalonate (DEEM) was investigated, leading to the synthesis of diethyl{[2-(1-arylimidazolidin-2-ylidene)hydrazinyl]methylidene}propanedioates. This study contributes to understanding the reaction pathways and structural characterization of similar compounds through spectroscopic methods, including 1H NMR and MS, and highlights the importance of thermodynamics and HOMO–LUMO orbitals in the reaction process (Aletańska-Kozak et al., 2016).

Electrochemical Characterization and Complexation Behavior

Research focused on the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, examining its redox processes and complexation behavior towards lanthanide metal ions. This work, employing cyclic voltammetry and UV-Vis spectroscopy, provides insights into the electrochemical properties and potential applications in materials science and coordination chemistry (Amarandei et al., 2014).

Radical Addition and Photolysis Studies

The study on the radical addition of diethyl (2-phenylseleno)propanedioate to olefins through photolysis contributes to understanding the mechanistic aspects of radical reactions and the potential synthesis of novel organic compounds. This research sheds light on the propagation of radical chain processes and phenyl selenide transfer, relevant for synthetic chemistry applications (Byers & Lane, 1990).

Crystallography and Molecular Structure

Crystallographic studies on related compounds, such as diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, offer valuable information on molecular conformation, coordination potential, and intermolecular interactions. These findings are crucial for the development of new materials and the understanding of structure-activity relationships in pharmaceutical research (Meskini et al., 2010).

Safety and Kinetic Aspects of Chemical Reactions

Investigations into the thermal and kinetic safety aspects of reactions involving similar esters provide essential data for the safe scaling of chemical processes. Such studies are vital for chemical engineering, ensuring the safe development and optimization of industrial processes (Veedhi et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheets (SDS) of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate .

properties

IUPAC Name

diethyl 2-[(3-bromophenyl)hydrazinylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-6-9(14)8-10/h5-8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLXXCNRLJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296736
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate

CAS RN

93139-82-3
Record name NSC111246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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